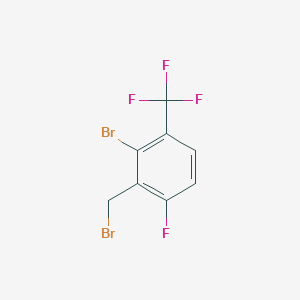

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene

Descripción

This compound is a polyhalogenated benzene derivative featuring bromo (Br) and bromomethyl (CH2Br) groups at positions 2 and 3, a fluoro (F) group at position 4, and a trifluoromethyl (CF3) group at position 1. Its molecular formula is C8H4Br2F4 (molecular weight: 335.93 g/mol). The trifluoromethyl group imparts strong electron-withdrawing effects, while the bromine substituents enhance reactivity in nucleophilic substitution or coupling reactions. This compound is typically used in pharmaceutical and agrochemical synthesis as a versatile intermediate .

Propiedades

IUPAC Name |

3-bromo-2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(7(4)10)8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCNJNMSDGKDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090283-00-2 | |

| Record name | 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the fluorine and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Aplicaciones Científicas De Investigación

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene exerts its effects depends on its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects.

Comparación Con Compuestos Similares

Table 1: Key Properties of Target Compound and Analogs

Structural and Reactivity Differences

Halogenation Patterns :

- The target compound has two bromine atoms (Br at C2 and CH2Br at C3), enhancing its reactivity in substitution reactions compared to analogs like 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (only one Br at C2) .

- Replacement of CF3 with methyl (CH3) in 2-Bromo-3-chloro-4-fluoro-1-methylbenzene reduces electron-withdrawing effects, lowering stability in polar solvents .

Electron-Withdrawing Groups :

- Trifluoromethyl (CF3) vs. Trifluoromethoxy (OCF3) : CF3 directly withdraws electrons via inductive effects, while OCF3 acts through resonance, making the latter less deactivating. This impacts reaction rates in aromatic electrophilic substitutions .

Steric and Electronic Effects :

- 2-Iodo-5-(trifluoromethyl)benzyl bromide contains iodine, which is bulkier and less electronegative than bromine. This reduces its reactivity in SN2 reactions but enhances utility in Suzuki-Miyaura couplings .

Actividad Biológica

2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene, with the molecular formula , is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple bromine and fluorine substituents, which can influence its reactivity and interaction with biological systems.

Chemical Structure

The structural formula of 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene can be represented as follows:

- SMILES Notation :

C1=CC(=C(C(=C1C(F)(F)F)Br)CBr)F - InChI :

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(7(4)10)8(12,13)14/h1-2H,3H2

Antimicrobial Properties

Halogenated aromatic compounds have been documented for their antimicrobial properties. For instance, studies indicate that brominated and fluorinated compounds can exhibit significant activity against various bacterial strains and fungi. The presence of electronegative halogens enhances lipophilicity and membrane penetration, which may contribute to their effectiveness as antimicrobial agents.

Anticancer Potential

Research on structurally similar compounds suggests potential anticancer activities. For example, derivatives of brominated benzene have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique electronic properties imparted by the trifluoromethyl and bromomethyl groups could play a role in modulating these effects.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study investigating the synthesis of brominated quinoxaline derivatives, compounds similar to 2-Bromo-3-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene were evaluated for their anticancer properties. One derivative demonstrated an IC50 value of 1.9 µg/mL against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL). These findings suggest that halogenated compounds may possess significant anticancer potential .

Case Study 2: Antimicrobial Activity Assessment

A comparative study examined various halogenated benzene derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions, particularly bromine and fluorine, significantly enhanced antimicrobial activity. Compounds exhibiting a higher degree of halogenation often showed increased potency .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Br₂F₄ |

| Melting Point | Not available |

| Boiling Point | Not available |

| Predicted Collision Cross Section (Ų) | Varies with adduct |

| Anticancer IC50 (HCT-116) | 1.9 µg/mL |

| Antimicrobial Efficacy | Significant against various strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.